molecular formula C26H27N5O B2894017 3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-35-2

3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2894017
CAS No.: 442572-35-2
M. Wt: 425.536
InChI Key: MEUWKPDPWHNWSS-UHFFFAOYSA-N
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Description

3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H27N5O and its molecular weight is 425.536. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

The compound 3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a part of benzimidazole derivatives that have been extensively studied for their potential in various scientific applications. The synthesis of such compounds involves multi-step reactions that provide a platform for developing new pharmaceuticals and materials. For instance, the synthesis and characterization of benzimidazole derivatives show significant potential in the development of new agents with varied biological activities (Rida et al., 1988). The methods employed in these syntheses are foundational for producing compounds that may exhibit antifungal, anticancer, and other therapeutic properties.

Anticancer and Antiproliferative Effects

Several studies have been conducted on derivatives similar to the this compound, demonstrating significant anticancer and antiproliferative activities. For example, derivatives have shown promising in vitro antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012). The apoptotic effects of novel benzimidazole derivatives on cancer cell lines further emphasize the therapeutic potential of these compounds in treating various forms of cancer (Çiftçi et al., 2021).

Antifungal Activities

The development of benzimidazole derivatives also extends to their use as antifungal agents. Studies have shown that certain derivatives exhibit higher antifungal activity compared to traditional treatments, providing a basis for the development of new antifungal drugs (Jin et al., 2015). This highlights the compound's versatility and its potential application in addressing fungal infections.

Fluorescent Probes for DNA Detection

The structural properties of benzimidazole derivatives, including the 3-Methyl variant, allow for their use in the development of fluorescent probes for DNA detection. Novel aminated benzimidazo[1,2-a]quinolines, for instance, have been synthesized and shown to exhibit significant enhancements in fluorescence emission intensity upon binding to ct-DNA (Perin et al., 2011). Such properties make these compounds useful in biochemical research and diagnostic applications.

Properties

IUPAC Name

3-methyl-1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O/c1-19-7-9-21(10-8-19)32-16-15-29-11-13-30(14-12-29)25-17-20(2)22(18-27)26-28-23-5-3-4-6-24(23)31(25)26/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWKPDPWHNWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.